N'-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Hydroxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide
- N’-(3-Methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide
- N’-(2-Hydroxy-3-methoxybenzylidene)-5-(4-nitrophenyl)-1H-pyrazole-3-carbohydrazide
Uniqueness
N’-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups on the benzylidene moiety, along with the nitro group on the pyrazole ring, can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
302918-50-9 |
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Molecular Formula |
C18H15N5O5 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O5/c1-28-16-7-3-5-12(17(16)24)10-19-22-18(25)15-9-14(20-21-15)11-4-2-6-13(8-11)23(26)27/h2-10,24H,1H3,(H,20,21)(H,22,25)/b19-10+ |
InChI Key |
YWYPVHBKJGDTQP-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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